molecular formula C27H32N4O3 B2879500 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 877631-52-2

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2879500
CAS RN: 877631-52-2
M. Wt: 460.578
InChI Key: IDWXNTWKLQQVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, also known as FPhP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. FPhP is a synthetic compound that is commonly used as a research tool for the study of various biological processes.

Mechanism of Action

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide acts as a dopamine receptor agonist, meaning that it binds to dopamine receptors and activates them. This leads to an increase in dopamine levels in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
Studies have shown that N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide can have various biochemical and physiological effects on the body. It has been found to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide in lab experiments is its high affinity for dopamine receptors, making it a useful tool for studying the role of dopamine in various biological processes. However, N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide has limitations in terms of its specificity, as it can also bind to other receptors in the brain, leading to potential off-target effects.

Future Directions

There are several potential future directions for research involving N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide. One area of interest is the potential use of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide as a treatment for anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal studies. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide and its potential effects on other neurotransmitter systems in the brain.
In conclusion, N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and development. It has been found to have a high affinity for dopamine receptors and has been used as a tool for studying various biological processes. While N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide has limitations in terms of its specificity, it has several potential future directions for research, including its potential use as a treatment for anxiety and depression.

Synthesis Methods

The synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide involves the reaction of 2-(furan-2-yl) ethylamine with 4-phenylpiperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 3-phenylpropionyl chloride to form the final product, N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to have a high affinity for dopamine receptors and has been used to study the role of dopamine in various physiological processes.

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c32-26(28-15-7-11-22-9-3-1-4-10-22)27(33)29-21-24(25-14-8-20-34-25)31-18-16-30(17-19-31)23-12-5-2-6-13-23/h1-6,8-10,12-14,20,24H,7,11,15-19,21H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWXNTWKLQQVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

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